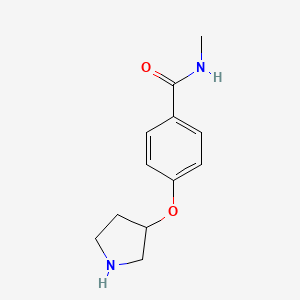

N-Methyl-4-(pyrrolidin-3-yloxy)benzamide

Beschreibung

N-Methyl-4-(pyrrolidin-3-yloxy)benzamide is a benzamide derivative characterized by a pyrrolidin-3-yloxy substituent at the para position of the benzamide core and an N-methyl group on the amide nitrogen. This structure confers unique physicochemical and biological properties, making it a candidate for pharmacological studies. Its synthesis typically involves coupling reactions between substituted benzoic acids and amines, with modifications to optimize yield and purity .

Eigenschaften

Molekularformel |

C12H16N2O2 |

|---|---|

Molekulargewicht |

220.27 g/mol |

IUPAC-Name |

N-methyl-4-pyrrolidin-3-yloxybenzamide |

InChI |

InChI=1S/C12H16N2O2/c1-13-12(15)9-2-4-10(5-3-9)16-11-6-7-14-8-11/h2-5,11,14H,6-8H2,1H3,(H,13,15) |

InChI-Schlüssel |

ZRWYOBDNLPIKAH-UHFFFAOYSA-N |

SMILES |

CNC(=O)C1=CC=C(C=C1)OC2CCNC2 |

Kanonische SMILES |

CNC(=O)C1=CC=C(C=C1)OC2CCNC2 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparisons with Analogues

Substituent Variations and Molecular Features

The following table summarizes key structural differences between N-Methyl-4-(pyrrolidin-3-yloxy)benzamide and related compounds:

Key Observations :

Key Observations :

- HBTU/DIPEA-mediated couplings are widely used for benzamide derivatives, ensuring high yields (65–77%) and purity .

- The pyrrolidinyloxy group may require stereoselective synthesis (e.g., ’s (3S)-isomer), adding complexity compared to non-chiral substituents like methoxy.

Tubulin Binding ()

- Trimethoxyphenyl benzamides (e.g., compound 16b) exhibit high tubulin binding affinity due to hydrophobic interactions with the colchicine site.

Glucokinase Activation ()

- Sulfamoyl benzamides interact with Arg63 in glucokinase via H-bonds. The target compound’s amide carbonyl could similarly engage in H-bonding, but the absence of sulfamoyl groups may limit potency .

Antimalarial Activity ()

Physicochemical Properties

*Estimated using computational tools (e.g., ChemDraw).

Key Observations :

- The pyrrolidinyloxy group likely enhances solubility compared to purely aromatic substituents (e.g., Rip-B) due to its polar ether and amine functionalities.

- N-Methylation reduces crystallinity relative to bulkier N-substituents, as seen in lower melting points compared to Rip-B and Rip-D .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.